molecular formula C13H18N2O3 B5827037 2-nitro-N,N-dipropylbenzamide

2-nitro-N,N-dipropylbenzamide

Cat. No.: B5827037
M. Wt: 250.29 g/mol
InChI Key: DSCLNDYEDHKJON-UHFFFAOYSA-N
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Description

2-Nitro-N,N-dipropylbenzamide is a benzamide derivative featuring a nitro (-NO₂) group at the ortho position of the benzene ring and two propyl chains attached to the amide nitrogen.

Properties

IUPAC Name

2-nitro-N,N-dipropylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-9-14(10-4-2)13(16)11-7-5-6-8-12(11)15(17)18/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCLNDYEDHKJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N,N-dipropylbenzamide typically involves the nitration of N,N-dipropylbenzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group onto the benzene ring. The reaction is usually conducted at low temperatures to control the rate of nitration and minimize side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-nitro-N,N-dipropylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.

    Nucleophiles: Sodium methoxide, potassium hydroxide, or other strong bases for nucleophilic aromatic substitution.

    Hydrolysis Conditions: Concentrated hydrochloric acid or sodium hydroxide solution under reflux.

Major Products Formed

    Reduction: 2-amino-N,N-dipropylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: Benzoic acid and dipropylamine.

Scientific Research Applications

2-nitro-N,N-dipropylbenzamide has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-nitro-N,N-dipropylbenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular targets. The amide functional group can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and properties of 2-nitro-N,N-dipropylbenzamide and its analogs:

Compound Name Substituent(s) Position Molecular Weight (g/mol) Key Properties/Applications Hazards (GHS Classification)
This compound -NO₂ Ortho ~283.3 (estimated) High reactivity due to nitro group; potential use in catalysis Likely irritant (inferred from nitro analogs)
4-Amino-N,N-dipropylbenzamide -NH₂ Para ~220.3 (estimated) Amino group enables hydrogen bonding; research applications H315, H319, H335 (skin/eye irritation, respiratory effects)
2-Chloro-4-nitro-N,N-dipropylbenzamide -Cl, -NO₂ Ortho, Para 284.74 Chlorine enhances lipophilicity; laboratory reagent Requires careful handling (unspecified)
4-Methyl-N,N-dipropylbenzamide -CH₃ Para ~221.3 (estimated) Methyl group increases hydrophobicity; industrial uses No data available
4-Fluoro-N,N-dipropylbenzamide -F Para 223.29 Fluorine improves metabolic stability; synthetic intermediate No data available

Physicochemical Properties

  • Solubility: Nitro and chloro groups reduce water solubility compared to amino or methyl analogs. For instance, 2-chloro-4-nitro-N,N-dipropylbenzamide is likely less polar than 4-amino-N,N-dipropylbenzamide .
  • Reactivity : The nitro group in this compound may participate in reduction reactions or act as an electron-withdrawing group in metal-catalyzed C–H activation, similar to N,O-bidentate directing groups in other benzamides .

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